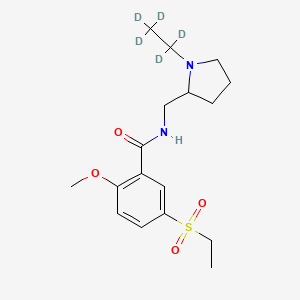
Rizatriptan-d6 Benzoate
Overview
Description
Rizatriptan-d6 (benzoate salt) is a deuterated form of rizatriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The compound is labeled with deuterium, which makes it useful as an internal standard in mass spectrometry for the quantification of rizatriptan . The molecular formula of Rizatriptan-d6 (benzoate salt) is C22H19D6N5O2, and it has a molecular weight of 397.5 g/mol .
Mechanism of Action
Target of Action
Rizatriptan-d6 Benzoate primarily targets the 5-HT 1B and 5-HT1D receptors . These receptors are a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates various physiological functions such as mood, appetite, and sleep .
Mode of Action
This compound acts as an agonist at the 5-HT 1B and 5-HT1D receptors . This means it binds to these receptors and activates them . The activation of these receptors leads to vasoconstriction , possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Biochemical Pathways
The activation of the 5-HT 1B and 5-HT1D receptors by this compound leads to a cascade of biochemical events. The primary pathway affected is the serotonergic pathway , which involves the neurotransmission of serotonin . The downstream effects of this pathway’s activation include vasoconstriction and the inhibition of the release of pro-inflammatory neuropeptides .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. For the parent compound, Rizatriptan, it is known that propranolol, a beta-blocker, can increase the plasma AUC (Area Under the Curve) of Rizatriptan by 70% , indicating a significant drug-drug interaction that can affect the pharmacokinetics of Rizatriptan.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptides . These effects contribute to the alleviation of migraine symptoms, which is the primary therapeutic use of Rizatriptan .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound It is known that various factors, such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of many drugs. For instance, the interaction between Rizatriptan and propranolol suggests that the presence of certain substances (in this case, another drug) can significantly impact the pharmacokinetics and, consequently, the efficacy of Rizatriptan .
Biochemical Analysis
Biochemical Properties
Rizatriptan-d6 Benzoate interacts with the serotonin (5-HT) receptor subtypes 5-HT 1B and 5-HT 1D . It binds to these receptors with high affinity . The nature of these interactions involves the activation of these receptors, leading to vasoconstriction .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inducing vasoconstriction in isolated human middle meningeal arteries . This action can relieve the pain from migraine headaches .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the serotonin (5-HT) receptor subtypes 5-HT 1B and 5-HT 1D . By binding to these receptors, this compound activates them, leading to vasoconstriction .
Temporal Effects in Laboratory Settings
This compound is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rizatriptan-d6 (benzoate salt) involves several steps, starting from indoline. The process includes methylation through triazole, dehydrogenation, side chain addition, reduction, and finally salification to obtain the benzoate salt . The reaction conditions are generally mild, and the process does not require expensive reagents, making it relatively straightforward and cost-effective .
Industrial Production Methods: Industrial production of rizatriptan-d6 (benzoate salt) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Rizatriptan-d6 (benzoate salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization .
Common Reagents and Conditions: Common reagents used in the reactions involving rizatriptan-d6 (benzoate salt) include triazole, methylating agents, and reducing agents. The conditions are typically controlled to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of rizatriptan-d6 (benzoate salt) include its various intermediates and the final benzoate salt form. These products are crucial for its application as an internal standard in analytical chemistry .
Scientific Research Applications
Rizatriptan-d6 (benzoate salt) has a wide range of scientific research applications. It is primarily used as an internal standard in mass spectrometry for the quantification of rizatriptan . This application is vital in pharmacokinetic studies and drug development. Additionally, it is used in neuroscience research to study the effects of serotonin receptor agonists on vasoconstriction and migraine treatment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rizatriptan-d6 (benzoate salt) include sumatriptan, zolmitriptan, and eletriptan . These compounds also act as serotonin receptor agonists and are used in the treatment of migraines.
Uniqueness: Rizatriptan-d6 (benzoate salt) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. This property allows for more accurate quantification of rizatriptan in various biological samples .
Properties
IUPAC Name |
benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXYLQNJJVCMZ-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676134 | |
| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216984-85-8 | |
| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)





